2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS number lookup
2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS number lookup
An In-Depth Technical Guide to 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Abstract
This technical guide provides a comprehensive overview of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1][2] The addition of a methylsulfonyl group to the nitrogen atom at the 2-position modulates the molecule's physicochemical properties, influencing its potential as a drug candidate or a versatile building block for chemical synthesis.[3] This document details the compound's identification, physicochemical properties, a robust synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in the broader context of drug discovery. Our objective is to furnish researchers with the foundational knowledge and practical methodologies required to effectively synthesize, characterize, and utilize this compound in their research endeavors.
Introduction: The Significance of the N-Sulfonylated Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational motif in the development of therapeutic agents, recognized for its presence in a wide array of biologically active compounds.[2] Its rigid, bicyclic structure serves as a valuable scaffold for presenting pharmacophoric elements in a defined three-dimensional orientation, enabling precise interactions with biological targets such as enzymes and receptors.[4]
The strategic modification of the THIQ core is a cornerstone of medicinal chemistry. Sulfonylation of the nitrogen atom, creating an N-sulfonyl derivative like 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, is a key chemical strategy. The methylsulfonyl group (CH₃SO₂-) is a powerful electron-withdrawing moiety that is metabolically stable and can significantly alter a molecule's properties.[3] It often improves aqueous solubility, reduces the basicity of the parent amine, and can act as a hydrogen bond acceptor, thereby enhancing the drug-like characteristics of the parent scaffold.[3] N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored for a range of biological activities, including antimicrobial properties.[5] This guide focuses specifically on the parent compound of this class, providing the essential technical details for its synthesis and application in research.
Core Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity in a research pipeline. 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is identified by the CAS Number 35612-82-9.[6] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 35612-82-9 | [6] |
| Molecular Formula | C₁₀H₁₃NO₂S | [6][7] |
| Molecular Weight | 211.28 g/mol | [7] |
| Appearance | Solid | [7] |
| LogP | 1.44 | [7] |
| Topological Polar Surface Area (tPSA) | 37.4 Ų | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 0 | [7] |
Synthesis and Purification Protocol
The synthesis of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is typically achieved through the sulfonylation of the parent amine, 1,2,3,4-tetrahydroisoquinoline, with methanesulfonyl chloride. This reaction is a standard procedure for forming sulfonamides.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the N-sulfonylation of secondary amines.[8]
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Methanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and dissolve in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution. The purpose of the triethylamine is to act as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Addition of Sulfonylating Agent: Add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Quenching and Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[8]
-
Each wash removes specific impurities, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8][9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques should be employed.
Summary of Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the aromatic protons, the benzylic and aliphatic protons of the tetrahydroisoquinoline ring, and a singlet for the methylsulfonyl group protons.[8] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for all 10 unique carbon atoms in the structure.[8] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak [M+H]⁺ or [M+Na]⁺ consistent with the molecular weight of 211.28.[8] |
| HPLC | Purity assessment and quantification. | A single major peak under optimized conditions, allowing for purity determination (e.g., >95%).[10][11] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic strong absorption bands for the S=O stretches of the sulfonyl group (~1320 cm⁻¹ and ~1150 cm⁻¹).[8] |
High-Performance Liquid Chromatography (HPLC) Method
This is a general-purpose reversed-phase HPLC method for purity analysis, which can be optimized for specific equipment and applications.[11]
Objective: To determine the purity of the synthesized 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Instrumentation & Materials:
-
HPLC system with a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Phosphoric acid or another suitable buffer component.
-
0.45 µm membrane filters.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (often with a pH modifier like 0.1% phosphoric acid) and acetonitrile. A typical starting point is a gradient elution from 20% to 80% acetonitrile over 20 minutes. Filter and degas the mobile phase before use.[11]
-
Standard Solution Preparation: Accurately prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL). Prepare a working standard for injection by diluting the stock solution (e.g., to 50 µg/mL).[11]
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the working standard. Filter the sample through a 0.45 µm syringe filter.[12]
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm (or as determined by a UV scan)[11]
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Applications in Research and Drug Development
The value of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline lies in its dual role as both a potential pharmacophore itself and, more commonly, as a versatile chemical building block for the synthesis of more complex molecules.
Rationale for Use in Medicinal Chemistry
Caption: Relationship between structure, properties, and application in drug discovery.
-
Scaffold for Library Synthesis: The aromatic ring of the THIQ core is amenable to further functionalization (e.g., via electrophilic aromatic substitution), while the core structure remains intact. This allows for the creation of libraries of related compounds for screening against biological targets.
-
Lead Optimization: The methylsulfonyl group is a well-established bioisostere for other functional groups.[3] In a lead optimization campaign, replacing, for example, a less stable or more lipophilic group with a methylsulfonyl moiety can improve the pharmacokinetic profile of a drug candidate.
-
Investigation of Structure-Activity Relationships (SAR): As a parent compound, it serves as a crucial reference point in SAR studies. By synthesizing and testing analogs with different substituents on the aromatic ring or at other positions, researchers can probe the specific interactions required for biological activity. The N-sulfonylated THIQ class of molecules has shown promise in areas such as antimicrobial research, making this parent compound a key starting point for further exploration.[5]
Conclusion
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline represents a convergence of a privileged biological scaffold with a functional group known to impart favorable drug-like properties. This guide has provided a detailed framework for its identification, synthesis, and analysis, grounded in established chemical principles and methodologies. For researchers in drug discovery, this compound is not merely a catalog chemical but a strategic starting point for the rational design and synthesis of novel therapeutic agents. Its robust synthesis and clear analytical profile make it an accessible and valuable tool for advancing medicinal chemistry programs.
References
-
Manolov, I., Ivanov, D., & Bojilov, D. (n.d.). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Supplementary Material. Available at: [Link]
-
ResearchGate. (2021). (PDF) Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). {Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation}. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). Analytical Methods. Retrieved from [Link]
-
Inoue, H., Matsubara, D., & Tsuruta, Y. (2008). Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent. Journal of Chromatography B, 867(1), 32-36. Available at: [Link]
-
Popova, E., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. International Journal of Organic Chemistry, 2, 249-255. Available at: [Link]
-
ResearchGate. (2023). (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. PubChem Compound Summary for CID 42158. Retrieved from [Link].
-
Tsuruta, Y., et al. (2014). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). Journal of Health Science, 50(4), 365-371. Available at: [Link]
-
Dong, Z., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758. Available at: [Link]
-
Nikolova, S., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1438. Available at: [Link]
Sources
- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. a2bchem.com [a2bchem.com]
- 7. You are being redirected... [hit2lead.com]
- 8. shd-pub.org.rs [shd-pub.org.rs]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jsbms.jp [jsbms.jp]
